molecular formula C25H32N6O2 B2689207 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896599-11-4

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2689207
CAS No.: 896599-11-4
M. Wt: 448.571
InChI Key: YRKKGWYPBYWTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H32N6O2 and its molecular weight is 448.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-16-9-10-20(15-17(16)2)30-18(3)19(4)31-21-22(26-24(30)31)27(5)25(33)29(23(21)32)14-13-28-11-7-6-8-12-28/h9-10,15H,6-8,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKGWYPBYWTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 878732-05-9 , belongs to the class of imidazo[2,1-f]purines. This class of compounds is notable for its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

  • Molecular Formula : C25H32N6O2
  • Molecular Weight : 448.6 g/mol
  • Structural Features : The compound features a complex structure with an imidazo[2,1-f]purine core and a piperidinyl moiety. Its unique arrangement contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with specific molecular targets.

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-f]purine class can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may modulate enzyme activity or receptor interactions leading to apoptosis in cancer cells. They often target pathways associated with cell proliferation and survival.
  • Case Studies :
    • A study demonstrated that similar compounds showed potent cytotoxicity against various cancer cell lines, indicating a promising therapeutic role in cancer treatment .
CompoundIC50 (µM)TargetCell Line
8-(3,4-dimethylphenyl)-...TBDTBDTBD
MX69 (related compound)0.3MDM2/XIAPALL (EU-3), NB lines

Pharmacological Effects

The pharmacological profile of the compound suggests multiple potential applications:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit key enzymes involved in cancer progression. For example, dual inhibition of MDM2 and XIAP has been linked to the activation of p53 pathways in tumor cells .

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to better understand its biological effects:

  • In Vitro Studies : Laboratory assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines. Results indicated that compounds similar to this one could significantly reduce cell viability at low concentrations.
  • In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds in living organisms.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound operates through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Its structure allows for effective interaction with cellular targets involved in cancer progression.
  • Case Studies : Research indicates that derivatives of this compound have demonstrated enhanced activity compared to traditional chemotherapeutics like bleomycin in specific cancer models (FaDu hypopharyngeal tumor cells) .

Neurodegenerative Disease Treatment

The incorporation of the piperidine moiety has been linked to improved pharmacological properties relevant to neurodegenerative diseases such as Alzheimer's disease:

  • Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the management of Alzheimer's disease .
  • Antioxidant Properties : Additionally, studies suggest that it possesses antioxidant capabilities that may protect neuronal cells from oxidative stress .

Additional Therapeutic Areas

The versatility of this compound extends beyond cancer and neurodegenerative diseases:

  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives may exhibit antimicrobial properties, warranting further investigation into their use in infectious diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in FaDu cells
Cholinesterase InhibitionInhibits acetylcholinesterase
AntioxidantProtects neuronal cells from oxidative damage
Anti-inflammatoryPotential efficacy in inflammatory conditions

Comparative Analysis with Other Compounds

Compound NameActivity TypeEfficacy Level
BleomycinAnticancerModerate
DonepezilAlzheimer's treatmentHigh
8-(3,4-Dimethylphenyl)...Cancer & NeuroprotectionHigh

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Utilize Huisgen 1,3-dipolar cycloaddition for constructing the imidazo-purine core, employing Cu(I) catalysts and tert-butanol/water solvent systems to enhance regioselectivity .
  • Adopt one-pot multi-step reactions (e.g., sequential nucleophilic substitution and cyclization) to minimize intermediate purification. Optimize temperature (65–80°C) and stoichiometry of reagents like sodium ascorbate and N,N'-dimethylethylenediamine to maximize yield .
  • Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify critical factors for yield improvement .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and piperidine protons (δ 2.7–3.5 ppm) to validate substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+ calculated vs. observed values within 2 ppm error) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and nitrile groups (~2200 cm⁻¹) to verify functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Radioligand Binding Assays : Screen for adenosine receptor (A1, A2A, A2B, A3) antagonism using competitive displacement of [3H]-DPCPX or [3H]-ZM241385 .
  • Functional cAMP Assays : Measure inhibition of agonist-induced cAMP production in HEK293 cells transfected with adenosine receptors .

Advanced Research Questions

Q. How can computational modeling predict adenosine receptor binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking : Use X-ray crystal structures of adenosine receptors (e.g., PDB: 5G53) to model interactions between the compound’s piperidine-ethyl group and receptor hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energy (ΔG) via MM-PBSA calculations .
  • Quantitative Structure-Activity Relationship (QSAR) : Corlate substituent electronic parameters (Hammett σ) with IC50 values to optimize selectivity for A2A over A1 receptors .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation of the piperidine moiety) that may reduce efficacy .
  • Orthogonal In Vivo Models : Compare activity in wild-type vs. receptor-knockout mice to isolate target-specific effects .

Q. What strategies enhance selectivity for specific adenosine receptor subtypes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the 3,4-dimethylphenyl group to introduce steric bulk (e.g., 3-chloro substitution) for A2A selectivity .
  • Proteochemometric Modeling : Train machine learning models on receptor-ligand interaction fingerprints to predict subtype-specific binding .

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • 2k Factorial Design : Test variables like catalyst type (CuI vs. CuBr), solvent ratio (tert-butanol:H2O), and temperature (50°C vs. 70°C) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst loading vs. reaction time) to define optimal operating windows .

Q. What role does the piperidine-ethyl substituent play in physicochemical properties?

Methodological Answer:

  • LogP Calculations : Use fragment-based methods (e.g., XLogP3) to predict increased lipophilicity (~1.5–2.0 units) due to the piperidine group .
  • Hydrogen Bond Basicity : Measure pKa of the piperidine nitrogen (estimated ~9.5) to assess ionization-dependent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.